Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-
Overview
Description
Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)- is an organic compound with the molecular formula C8H10F6O2. It is characterized by the presence of a cyclopentanol ring substituted with a hexafluoroisopropyl group and a hydroxyl group. This compound is typically a colorless liquid or crystalline solid at room temperature and has low solubility in water but is soluble in organic solvents such as ethanol, ether, and dichloromethane .
Preparation Methods
The synthesis of Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)- can be achieved through organic synthesis methodsThe specific reaction conditions and procedures may vary depending on the desired outcome and the method used . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)- is widely used in scientific research due to its unique chemical properties. It serves as a raw material or reagent in the synthesis of various organic compounds, including drugs, pesticides, and functional materials. Its special chemical properties make it useful as a catalyst, solvent, antioxidant, and surfactant . In the field of chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology and medicine, it is explored for its potential therapeutic applications and as a building block for drug development.
Mechanism of Action
The mechanism of action of Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)- involves its interaction with molecular targets and pathways within a system. The hexafluoroisopropyl group and hydroxyl group play crucial roles in its reactivity and interactions. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s behavior and effects .
Comparison with Similar Compounds
Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)- can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound also contains a hexafluoroisopropyl group but lacks the cyclopentanol ring, making it less complex in structure.
2-Hydroxy-alpha,alpha-bis(trifluoromethyl)cyclopentanemethanol: This compound is structurally similar but has different substituents on the cyclopentanol ring. The uniqueness of Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)- lies in its specific combination of functional groups and its resulting chemical properties, which make it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6O2/c9-7(10,11)6(16,8(12,13)14)4-2-1-3-5(4)15/h4-5,15-16H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZTXVLAIORZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956320 | |
Record name | 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34844-38-7 | |
Record name | Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034844387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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